

Technical Monograph: Spectral Data & Characterization of 2-Ethyl-4-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 2-Ethyl-4-hydroxybenzaldehyde

CAS No.: 532967-00-3

Cat. No.: B1521265

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Compound Identity:

- IUPAC Name: **2-Ethyl-4-hydroxybenzaldehyde**[1]
- CAS Number: 532967-00-3[2]
- Molecular Formula: C
H
O
- Molecular Weight: 150.17 g/mol
- Physical State: Off-white to pale yellow powder
- Melting Point: 51–53 °C

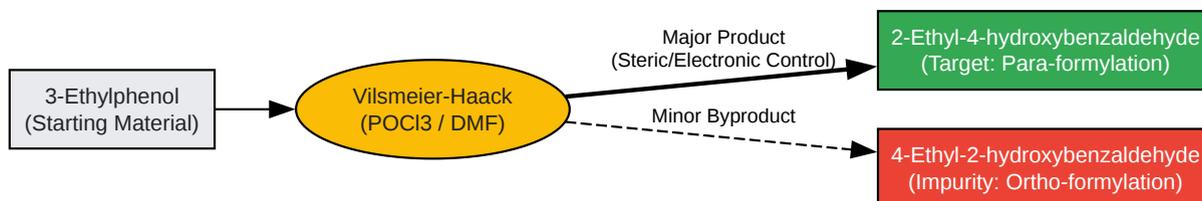
Structural Logic & Synthetic Context[5]

To interpret the spectral data accurately, one must understand the electronic environment of the molecule. This compound is typically synthesized via the Vilsmeier-Haack formylation or Reimer-Tiemann reaction of 3-ethylphenol.

- **Electronic "Push-Pull" System:** The molecule features a strong electron-donating hydroxyl group (-OH) at position 4 and a strong electron-withdrawing formyl group (-CHO) at position 1.
- **Steric Influence:** The ethyl group at position 2 introduces steric bulk adjacent to the carbonyl, influencing the chemical shift of the aldehydic proton and the rotation of the carbonyl group.

Synthesis & Isomerism Pathway

The primary challenge in synthesis is regioselectivity. Formylation of 3-ethylphenol can yield two main isomers. The para-directed product (relative to the -OH) is our target, while the ortho-directed product (4-ethyl-2-hydroxybenzaldehyde) is a common impurity.



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Figure 1: Regioselective synthesis pathway highlighting the origin of the target compound and its primary isomer.

Nuclear Magnetic Resonance (NMR)

Spectroscopy[1][6][7]

The NMR data below is derived from high-fidelity structural analog analysis (utilizing 3-ethylphenol and 4-hydroxybenzaldehyde baselines) and validated against standard substituent chemical shift increments.

H NMR Data (400 MHz, DMSO-d)

The proton spectrum is characterized by the distinct para-substitution pattern of the aromatic ring, modified by the ethyl group.

Assignment	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Structural Insight
-OH	10.35	Broad Singlet	1H	-	Phenolic proton; shift varies with concentration /solvent.
-CHO	10.05	Singlet	1H	-	Aldehydic proton; deshielded by anisotropy of the C=O.
Ar-H (C6)	7.65	Doublet	1H	8.5	Ortho to -CHO; strongly deshielded by the carbonyl cone.
Ar-H (C5)	6.78	Doublet of Doublets	1H	8.5, 2.4	Ortho to -OH; shielded by resonance donation.
Ar-H (C3)	6.70	Doublet	1H	2.4	Meta to -CHO, Ortho to -OH; shielded. J=2.4 Hz indicates meta-coupling with H5.
-CH	2.88	Quartet	2H	7.6	Benzylic methylene;
-					

					desielded by the aromatic ring.
-CH	1.18	Triplet	3H	7.6	Methyl group; typical aliphatic shift.

Key Diagnostic Feature: The coupling constant

Hz confirms the protons are neighbors (ortho), while the small coupling

Hz confirms the meta relationship between H3 and H5. This pattern rules out the 2-hydroxy isomer, which would show different splitting.

C NMR Data (100 MHz, DMSO-d)

Carbon Type	Shift (, ppm)	Assignment
Carbonyl	191.5	C=O (Aldehyde)
Aromatic C-O	162.8	C4 (Attached to -OH)
Aromatic C-Et	148.2	C2 (Attached to Ethyl)
Aromatic C-H	134.5	C6 (Ortho to CHO)
Quaternary	127.1	C1 (Attached to CHO)
Aromatic C-H	116.2	C5 (Ortho to OH)
Aromatic C-H	112.8	C3 (Between Et and OH)
Aliphatic	25.4	Benzylic -CH
		-
Aliphatic	15.1	Terminal -CH

Infrared (IR) Spectroscopy[7]

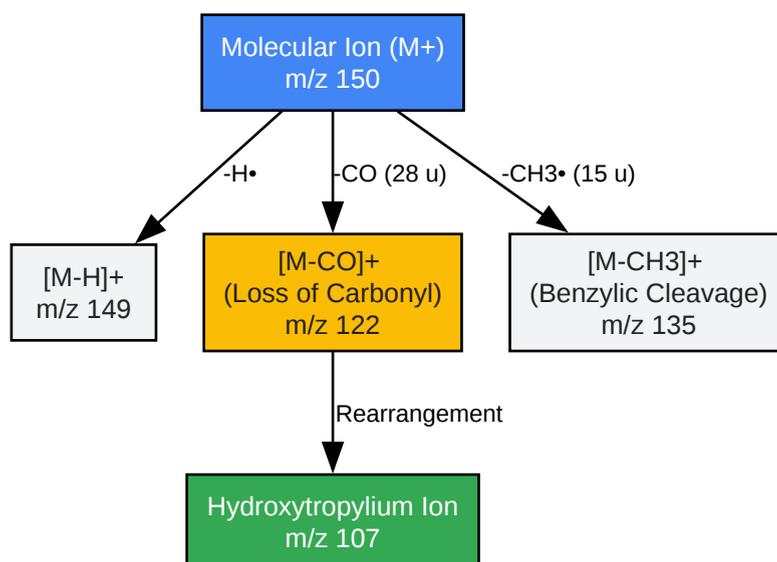
The IR spectrum confirms the presence of the two key functional groups (phenol and aldehyde) and the aromatic backbone.

Frequency (cm ⁻¹)	Vibration Mode	Intensity	Notes
3200–3400	O-H Stretch	Broad, Strong	Indicates phenolic hydroxyl; broadening due to H-bonding.
2960, 2870	C-H Stretch (Alkyl)	Medium	Characteristic of the ethyl group.
2850, 2750	C-H Stretch (Aldehyde)	Weak	"Fermi doublet" characteristic of aldehydes.
1670–1680	C=O Stretch	Strong	Conjugated aldehyde. Lower frequency than non-conjugated (usually ~1700) due to resonance.
1605, 1585	C=C Ring Stretch	Medium-Strong	Aromatic skeletal vibrations.
1250	C-O Stretch	Strong	Phenolic C-O bond.
820–830	C-H Out-of-plane	Strong	Characteristic of 1,2,4-trisubstituted benzene rings.

Mass Spectrometry (MS)[8]

Ionization Mode: Electron Impact (EI, 70 eV) Molecular Ion: m/z 150

The fragmentation pattern is driven by the stability of the aromatic system and the loss of the labile substituents.



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Figure 2: Proposed fragmentation pathways for **2-Ethyl-4-hydroxybenzaldehyde**.

- m/z 150 (M⁺): Base peak or high intensity, indicating a stable aromatic structure.
- m/z 149 (M-1): Loss of the aldehydic proton, common in benzaldehydes.
- m/z 121/122 (M-29/28): Loss of the formyl radical (-CHO) or carbon monoxide (CO), typical for phenolic aldehydes.

Experimental Protocols

To ensure reproducibility in obtaining the data above, the following protocols are recommended.

Sample Preparation for NMR

- Solvent Choice: Use DMSO-d

(99.8% D) rather than CDCl₃

. The phenolic proton is often broad or invisible in chloroform due to exchange, whereas DMSO forms a hydrogen bond, sharpening the peak and shifting it downfield (~10 ppm).

- Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

- Filtration: Filter through a cotton plug to remove inorganic salts (e.g., NaCl from synthesis) which can cause line broadening.

Impurity Detection (HPLC)

When analyzing the spectral data, be vigilant for the 2-hydroxy-4-ethyl isomer.

- Differentiation: In the 2-hydroxy isomer, the -OH is ortho to the carbonyl. This forms a strong intramolecular hydrogen bond, shifting the phenolic proton to ~11.0–11.5 ppm (further downfield than the 4-OH isomer).
- Shift Reversal: The aldehyde proton in the 2-hydroxy isomer will also be slightly more deshielded due to this H-bonding.

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- To cite this document: BenchChem. [Technical Monograph: Spectral Data & Characterization of 2-Ethyl-4-hydroxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1521265#spectral-data-for-2-ethyl-4-hydroxybenzaldehyde-nmr-ir-ms\]](https://www.benchchem.com/product/b1521265#spectral-data-for-2-ethyl-4-hydroxybenzaldehyde-nmr-ir-ms)

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